molecular formula C12H9BrFN B1532241 2-(4-Bromo-2-fluorophenyl)-5-methylpyridine CAS No. 1187163-97-8

2-(4-Bromo-2-fluorophenyl)-5-methylpyridine

Cat. No.: B1532241
CAS No.: 1187163-97-8
M. Wt: 266.11 g/mol
InChI Key: HODSQTQDHLRTJT-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)-5-methylpyridine is an organic compound that belongs to the class of aromatic heterocycles It features a pyridine ring substituted with a bromo and fluorine atom on the phenyl ring and a methyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)-5-methylpyridine typically involves the reaction of 4-bromo-2-fluoroaniline with 2-chloro-5-methylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes halogenation, nitration, and subsequent reduction steps to introduce the bromo and fluoro substituents on the phenyl ring, followed by coupling with the pyridine ring.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)-5-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromo or fluoro substituents.

    Oxidation: Products include oxides or hydroxyl derivatives.

    Reduction: Products include amines or other reduced forms.

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)-5-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-5-methylpyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target protein. This interaction can modulate biochemical pathways, leading to therapeutic effects in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the pyridine ring.

    2-Fluoro-4-bromophenylamine: Similar substituents but different core structure.

    5-Methyl-2-phenylpyridine: Similar pyridine ring but different substituents.

Uniqueness

2-(4-Bromo-2-fluorophenyl)-5-methylpyridine is unique due to the combination of its substituents and the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFN/c1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODSQTQDHLRTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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